4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide

Lipophilicity Drug-likeness Permeability

4-(Aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide (CAS 1250882-57-5) is a synthetic piperidine-1-carboxamide building block featuring a primary aminomethyl substituent at the 4-position and a sterically demanding tert-butyl group on the carboxamide nitrogen. With a molecular formula of C₁₁H₂₃N₃O and a molecular weight of 213.32 g·mol⁻¹, the compound presents a computed XLogP3 of 0.3 and a topological polar surface area (TPSA) of 58.4 Ų.

Molecular Formula C11H23N3O
Molecular Weight 213.32 g/mol
CAS No. 1250882-57-5
Cat. No. B1488654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide
CAS1250882-57-5
Molecular FormulaC11H23N3O
Molecular Weight213.32 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)N1CCC(CC1)CN
InChIInChI=1S/C11H23N3O/c1-11(2,3)13-10(15)14-6-4-9(8-12)5-7-14/h9H,4-8,12H2,1-3H3,(H,13,15)
InChIKeyWMPMKHOPLWZZNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide (CAS 1250882-57-5): Core Chemical Identity and Procurement Baseline


4-(Aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide (CAS 1250882-57-5) is a synthetic piperidine-1-carboxamide building block featuring a primary aminomethyl substituent at the 4-position and a sterically demanding tert-butyl group on the carboxamide nitrogen [1]. With a molecular formula of C₁₁H₂₃N₃O and a molecular weight of 213.32 g·mol⁻¹, the compound presents a computed XLogP3 of 0.3 and a topological polar surface area (TPSA) of 58.4 Ų [1]. It is commercially supplied as a research-grade intermediate at a standard purity of 95%, with batch-specific QC documentation including NMR, HPLC, and GC analyses available from major vendors . The compound serves as a versatile synthetic intermediate in medicinal chemistry programs, particularly where the combination of a free aminomethyl handle and a metabolically robust N-tert-butyl urea moiety is structurally required.

Why 4-(Aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide Cannot Be Interchanged with Common Piperidine Building Blocks


Piperidine-based building blocks with superficially similar substitution patterns exhibit fundamentally different physicochemical and metabolic profiles that preclude simple interchange in lead optimization or scale-up contexts. The specific arrangement in 4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide—a free aminomethyl nucleophile paired with an N-tert-butyl urea—creates a unique balance of hydrogen-bonding capacity, lipophilicity, and steric shielding that is absent in common analogs such as the N-unsubstituted carboxamide (CAS 1104937-84-9), the Boc-protected variant (CAS 144222-22-0), or the des-aminomethyl analog (CAS 67596-30-9) [1]. Generic substitution with an N-methyl or N-isopropyl carboxamide, or with a Boc carbamate, alters the number of hydrogen-bond donors, the LogP, and the metabolic vulnerability of the amide bond, each of which can shift a compound's position in critical multi-parameter optimization (MPO) scores and invalidate prior SAR [2]. The quantitative evidence below demonstrates that these differences are measurable and consequential for procurement decisions.

Quantitative Differentiation Evidence for 4-(Aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide (CAS 1250882-57-5) Relative to Closest Analogs


Enhanced Lipophilicity (LogP) Versus the N-Unsubstituted Carboxamide Analog

The target compound exhibits a significantly higher computed logP compared to 4-(aminomethyl)piperidine-1-carboxamide (CAS 1104937-84-9), which lacks the N-tert-butyl substituent. This difference directly impacts predicted membrane permeability and CNS penetration potential [1].

Lipophilicity Drug-likeness Permeability

Metabolic Stability at the Amide Bond Via Steric Shielding by the N-tert-Butyl Group

The tert-butyl group on the carboxamide nitrogen provides steric shielding that universally enhances resistance to enzymatic amide hydrolysis relative to N-methyl, N-ethyl, or N-isopropyl carboxamide analogs. This is a well-established class-level principle in medicinal chemistry, demonstrated across multiple carboxamide series [1].

Metabolic stability Amide hydrolysis Steric shielding

Preserved Hydrogen-Bond Donor Count Relative to Boc-Protected Piperidine Building Blocks

The target compound retains two hydrogen-bond donors (one from the primary amine, one from the carboxamide N–H), enabling bidentate H-bond interactions with biological targets. In contrast, 1-Boc-4-(aminomethyl)piperidine (CAS 144222-22-0) carries only one H-bond donor and one H-bond acceptor from the carbamate, altering the hydrogen-bonding pharmacophore [1]. This difference is quantifiable via the computed hydrogen-bond donor count.

Hydrogen bonding Solubility Crystal engineering

Commercial Availability with Batch-Specific QC Documentation Versus Custom Synthesis

The target compound is stocked by multiple vendors (Bidepharm, Leyan, AKSci) at 95% standard purity, with batch-specific QC reports including NMR, HPLC, and GC data . The N-unsubstituted analog (CAS 1104937-84-9) and the des-aminomethyl analog (CAS 67596-30-9) are less broadly stocked and may require custom synthesis, introducing lead time and cost uncertainty. The Bidepharm catalog lists the target compound at ¥2,736 for 1 g (95% purity) with same-day or next-day shipping to major Chinese cities .

Procurement Quality control Supply chain

High-Value Application Scenarios for 4-(Aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide (CAS 1250882-57-5) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity and Metabolic Stability

In lead optimization programs where CNS penetration or intracellular target engagement is required, the enhanced LogP (ΔLogP ≈ +0.8 to +1.4 vs. the N-unsubstituted analog) positions this compound as a permeability-enhancing scaffold without the excessive lipophilicity that would violate Lipinski's Rule of Five [1]. Simultaneously, the N-tert-butyl group provides steric shielding against amidase-mediated hydrolysis, addressing a common metabolic soft spot in carboxamide-containing leads [2]. Procurement of this pre-formed building block enables rapid SAR exploration around the aminomethyl position while maintaining the metabolically stabilized carboxamide core.

Fragment-Based Drug Discovery (FBDD) Requiring a Bidentate Hydrogen-Bond Donor Pharmacophore

The presence of two hydrogen-bond donors (primary amine and carboxamide N–H) enables bidentate H-bond interactions that are geometrically distinct from the single-donor profile of the commonly misapplied Boc-protected analog [3]. For fragment libraries targeting proteases, kinases, or GPCRs where a donor–donor motif is critical for initial hit identification, substituting the Boc-protected piperidine would eliminate one donor and may cause false-negative screening results. The commercial availability of the target compound in 95% purity with batch QC ensures fragment library integrity.

Parallel Synthesis and Library Production Requiring a Free Primary Amine Handle

The 4-aminomethyl group provides a reactive nucleophilic center for amide coupling, reductive amination, or urea formation in parallel synthesis workflows, while the N-tert-butyl carboxamide remains inert under these conditions [4]. This orthogonal reactivity is not available in the des-aminomethyl analog (CAS 67596-30-9) or in the simple N-methyl carboxamide series. The documented 95% purity with batch-specific HPLC data from multiple vendors ensures consistent building-block quality across library production runs, reducing the risk of failed coupling reactions due to impurity-derived side products.

Scale-Up and Process Chemistry Where Supply Chain Reliability Is Critical

For programs transitioning from discovery to preclinical development, the multi-vendor availability of this compound—with same-day or next-day shipping from major chemical hubs—reduces supply chain risk compared to single-source or custom-synthesis-dependent analogs . Bidepharm offers bulk quantities (5 g, catalog price ¥7,930; larger quantities available in 2–3 weeks), enabling seamless scale-up from milligram-scale SAR studies to gram-scale in vivo pharmacology without changing the chemical identity of the building block. This continuity is critical for maintaining impurity profile consistency during regulatory toxicology batch production.

Quote Request

Request a Quote for 4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.